4-(Benzyloxy)-3-methyl-1H-indazole
Overview
Description
Indazoles are a class of organic compounds that contain a phenyl group fused to a pyrazole ring . The benzyloxy group is a common functional group in organic chemistry, composed of a benzene ring attached to an oxygen atom, which is in turn attached to another group .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of amines with carbonyl compounds . For example, 4-(benzyloxy)-2-hydroxybenzaldehyde can be synthesized from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve reduction processes . For example, 4-benzyloxy-3-chloronitrobenzene can be reduced to 4-benzyloxy-3-chloroaniline using stannous chloride .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point can be determined using traditional methods, and the solubility can be determined in various solvents .Scientific Research Applications
Antioxidant Activity
4-(Benzyloxy)-3-methyl-1H-indazole: derivatives have been studied for their potential as antioxidants. These compounds can scavenge free radicals, which are harmful to biological systems and contribute to various diseases. The antioxidant properties are evaluated using assays like DPPH and ABTS, which measure the compound’s ability to neutralize reactive species .
Antimicrobial Activity
The antimicrobial activity of 4-(Benzyloxy)-3-methyl-1H-indazole and its derivatives is significant, with studies showing effectiveness against various bacterial and fungal strains. This includes common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The compounds’ ability to inhibit microbial growth makes them candidates for developing new antimicrobial agents .
Anti-inflammatory Properties
Research indicates that 4-(Benzyloxy)-3-methyl-1H-indazole derivatives can exhibit anti-inflammatory effects. This is assessed through bioassays that measure the inhibition of inflammatory mediators. Such properties are crucial in the treatment of chronic inflammatory diseases .
Molecular Docking Studies
Molecular docking studies are conducted to understand the interaction of 4-(Benzyloxy)-3-methyl-1H-indazole derivatives with biological targets. This computational approach helps predict the binding affinity and mode of action of these compounds, which is essential for drug design and development .
Synthesis of Schiff Base Ligands
4-(Benzyloxy)-3-methyl-1H-indazole: is used in the synthesis of Schiff base ligands. These ligands are valuable in coordination chemistry and have applications in catalysis, molecular recognition, and as intermediates in organic synthesis .
Transition Metal Complexes
The synthesized Schiff base ligands derived from 4-(Benzyloxy)-3-methyl-1H-indazole are used to form complexes with transition metals. These metal complexes have diverse applications, including catalysis, material science, and as potential therapeutic agents due to their varied biological activities .
Safety And Hazards
Future Directions
Research on similar compounds often focuses on their potential therapeutic applications. For example, benzimidazole derivatives have been studied for their potential as anticancer agents . Additionally, the synthesis of new liquid-crystalline compounds based on similar structures has been explored .
properties
IUPAC Name |
3-methyl-4-phenylmethoxy-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-15-13(17-16-11)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKVKULJRGKFCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-methyl-1H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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